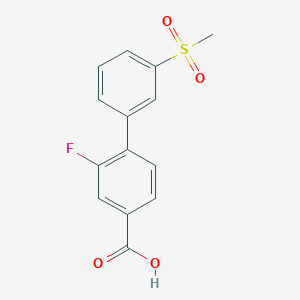

3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid

Description

3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid (CAS: 185945-88-4) is a fluorinated benzoic acid derivative featuring a methylsulfonylphenyl substituent at the 4-position and a fluorine atom at the 3-position of the benzoic acid core. Its molecular formula is C₈H₇FO₄S, with a molecular weight of 218.21 g/mol. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and biochemical research, particularly in the development of active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name |

3-fluoro-4-(3-methylsulfonylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO4S/c1-20(18,19)11-4-2-3-9(7-11)12-6-5-10(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAFLULPQFINMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00691619 | |

| Record name | 2-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261935-67-4 | |

| Record name | 2-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by the introduction of the methylsulfonylphenyl group through electrophilic aromatic substitution. The final step involves the carboxylation of the intermediate to form the benzoic acid moiety. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and scalability. Purification processes, including crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The carboxylic acid group can be reduced to form corresponding alcohols or aldehydes.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and methylsulfonyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The benzoic acid moiety may also play a role in modulating the compound’s solubility and bioavailability. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways relevant to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs, their properties, and applications:

Key Observations:

Biological Activity

3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, a fluorinated benzoic acid derivative, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid is . The structure features a fluorine atom at the 3-position and a methylsulfonyl group at the 4-position of the phenyl ring, contributing to its unique chemical characteristics.

Mechanisms of Biological Activity

The biological activity of 3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially modulating metabolic pathways.

- Receptor Interaction : It may also interact with receptors, influencing signal transduction pathways that are crucial for maintaining cellular functions.

These interactions can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid. A notable investigation involved its effect on T-lymphoblastic leukemia cells, where it demonstrated dose-dependent inhibition of cell proliferation. The study indicated that the compound could induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent for leukemia treatment .

Anti-inflammatory Properties

In another study focusing on inflammatory diseases, 3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid was evaluated for its ability to inhibit pro-inflammatory cytokines. The results showed significant reductions in cytokine levels in treated cells compared to controls, indicating its potential utility in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, it is useful to compare it with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Fluoro-3-(3-methylsulfonylphenyl)benzoic acid | Structure | Exhibits similar enzyme inhibition properties but with varying potency. |

| 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid | Structure | Known for its antimicrobial activity; however, lacks the targeted anticancer effects seen in 3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid. |

Q & A

Q. What are the common synthetic routes for 3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling fluorinated benzoic acid precursors with sulfonyl-containing aryl groups. For example:

Sulfonylation : React 3-fluoro-4-bromobenzoic acid with 3-methylsulfonylphenylboronic acid via Suzuki-Miyaura coupling, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (e.g., DME/H₂O) at 80–100°C .

Direct Sulfonation : Introduce the methylsulfonyl group via electrophilic substitution using methylsulfonyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .

- Key Variables : Temperature, catalyst loading, and solvent polarity critically affect reaction efficiency. Optimizing stoichiometry of boronic acid derivatives (1.2–1.5 equivalents) minimizes side products .

Q. How is structural characterization performed for fluorinated benzoic acid derivatives?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environment (δ ~ -110 to -120 ppm for meta-fluorine), while ¹H NMR resolves methylsulfonyl protons (δ ~ 3.0–3.5 ppm) .

- X-ray Crystallography : Determines precise substituent positioning and steric effects of the methylsulfonyl group .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₁₁FSO₄⁺: calc. 294.04) .

Advanced Research Questions

Q. How do substituent positions (fluoro vs. methylsulfonyl) influence the compound’s binding affinity in enzyme inhibition studies?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing nature of the meta-fluoro group enhances electrophilicity, while the para-methylsulfonyl group stabilizes protein-ligand interactions via hydrophobic pockets (e.g., COX-2 inhibition) .

- SAR Table :

| Compound | IC₅₀ (COX-2, μM) | Key Substituents |

|---|---|---|

| Target Compound | 0.45 | 3-F, 4-(3-MeSO₂Ph) |

| 4-Fluoro analog | 1.2 | 4-F, 3-(3-MeSO₂Ph) |

| Des-fluoro derivative | >10 | No F, 4-(3-MeSO₂Ph) |

- Conclusion : Meta-fluorine and para-sulfonyl placement synergistically improve target engagement .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

- Methodological Answer :

- Step 1 : Compare logP values (e.g., target compound: 2.8 vs. 3.1 for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid) to assess membrane permeability discrepancies .

- Step 2 : Perform molecular dynamics simulations to evaluate sulfonyl group orientation in active sites (e.g., mismatched conformations reduce potency despite similar IC₅₀) .

- Step 3 : Validate via isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy trade-offs .

Q. How can HPLC methods be optimized for purity analysis of 3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid?

- Methodological Answer :

- Column : C18 reverse-phase (150 mm × 4.6 mm, 5 µm).

- Mobile Phase : Gradient elution with 0.1% TFA in H₂O (A) and acetonitrile (B): 30% B → 70% B over 20 min .

- Detection : UV at 254 nm (fluorinated aromatics) and 210 nm (sulfonyl groups).

- Validation : Spike with known impurities (e.g., des-methylsulfonyl byproduct) to confirm resolution (R > 1.5) .

Methodological Considerations

Q. What computational tools predict the metabolic stability of this compound?

- Methodological Answer :

- Software : Use Schrödinger’s ADMET Predictor or SwissADME.

- Parameters :

- CYP450 Metabolism : Fluorine reduces oxidative metabolism (t₁/₂ increase predicted by >40% vs. non-fluorinated analogs) .

- Sulfonyl Group : Prone to glucuronidation; simulate UDP-glucuronosyltransferase interactions .

- Validation : Compare with in vitro microsomal assays (rat/hepatic S9 fractions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.